3-Chloropropyltrimethoxysilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloropropyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYZDRAJMHGSMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCl)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
163219-73-6 | |
| Record name | Silane, (3-chloropropyl)trimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163219-73-6 | |
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DSSTOX Substance ID |
DTXSID4027490 | |
| Record name | (3-Chloropropyl)trimethoxysilane | |
| Source | EPA DSSTox | |
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Molecular Weight |
198.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Silane, (3-chloropropyl)trimethoxy- | |
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| Record name | 3-Chloropropyltrimethoxysilane | |
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Vapor Pressure |
0.39 [mmHg] | |
| Record name | 3-Chloropropyltrimethoxysilane | |
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CAS No. |
2530-87-2 | |
| Record name | 3-(Trimethoxysilyl)propyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (3-Chloropropyl)trimethoxysilane | |
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| Record name | (3-Chloropropyl)trimethoxysilane | |
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| Record name | Silane, (3-chloropropyl)trimethoxy- | |
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| Record name | (3-Chloropropyl)trimethoxysilane | |
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| Record name | 3-chloropropyltrimethoxysilane | |
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| Record name | (3-CHLOROPROPYL)TRIMETHOXYSILANE | |
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Direct Hydrosilylation:this Route Involves the Direct, One Step Reaction of Allyl Chloride with Trimethoxysilane in the Presence of a Transition Metal Catalyst.
Reaction: CH₂=CHCH₂Cl + HSi(OCH₃)₃ → ClCH₂CH₂CH₂Si(OCH₃)₃
Advantages: This method is atom-economical and involves a single process step, which can lead to lower capital and operational costs. google.com
Disadvantages: A significant challenge is achieving high selectivity. nih.gov Conventional platinum catalysts often lead to the formation of by-products through isomerization or other side reactions. nih.gov This necessitates the use of more sophisticated and potentially expensive catalysts, such as those based on rhodium or ruthenium, to achieve high yields and purity. nih.govgoogle.com The reaction can also be highly exothermic, requiring careful thermal management for safe operation. google.com
Two Step Synthesis Via Trichlorosilane Intermediate:this is a More Traditional and Widely Used Method. It Involves Two Distinct Chemical Transformations.
Step 1 (Hydrosilylation): Allyl chloride reacts with trichlorosilane (B8805176) (HSiCl₃) to produce 3-chloropropyltrichlorosilane (B1580857) (ClCH₂CH₂CH₂SiCl₃). oecd.org This reaction is also catalyzed by transition metals.
Step 2 (Methanolysis/Esterification): The 3-chloropropyltrichlorosilane intermediate is then reacted with methanol (B129727) (CH₃OH) to replace the chlorine atoms on the silicon with methoxy (B1213986) groups, yielding the final product and hydrogen chloride (HCl) as a by-product. chemicalbook.comoecd.org
Reaction: ClCH₂CH₂CH₂SiCl₃ + 3CH₃OH → ClCH₂CH₂CH₂Si(OCH₃)₃ + 3HCl
Advantages: The reactions in both steps generally proceed with high yields. google.com The separation of the intermediate product can lead to a final product with high purity.
Functionalization Chemistry and Reaction Mechanisms of 3 Chloropropyltrimethoxysilane
The core of 3-Chloropropyltrimethoxysilane's function as a coupling agent lies in the chemistry of its trimethoxysilane (B1233946) group. This moiety undergoes a two-step process of hydrolysis followed by condensation to form a stable, cross-linked network on substrate surfaces.
Formation of Silanol (B1196071) Groups (Si-OH)
The initial step in the surface modification process is the hydrolysis of the methoxy (B1213986) groups (-OCH₃) of this compound in the presence of water. This reaction cleaves the silicon-oxygen bonds of the methoxy groups, leading to the formation of reactive silanol groups (Si-OH) and releasing methanol (B129727) as a byproduct. atamanchemicals.com For each mole of this compound that undergoes complete hydrolysis, three moles of methanol and one mole of the corresponding silanetriol, (3-chloropropyl)silanetriol, are produced. oecd.orgnih.gov The Si-C bond remains stable and does not undergo hydrolysis. oecd.org This hydrolysis step is essential as the resulting silanol groups are more reactive towards inorganic surfaces than the original methoxy groups. atamanchemicals.com The reaction can be catalyzed by either acids or bases.
Siloxane Bond Formation (Si-O-Si) with Inorganic Substrates
Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions. atamanchemicals.com These silanols can condense with hydroxyl groups present on the surface of inorganic substrates like silica (B1680970), glass, and metal oxides, forming strong, covalent siloxane bonds (Si-O-Si). mdpi.comatamanchemicals.comvulcanchem.com This process effectively grafts the chloropropylsilane molecule onto the substrate. mdpi.com Concurrently, the silanol groups can also condense with each other, creating a cross-linked polysiloxane network on the surface. oecd.org This formation of a self-assembled monolayer (SAM) or a thin polymer film is fundamental to its role as an adhesion promoter, bridging the interface between inorganic fillers and organic polymer matrices. The process is considered a silanization reaction, converting a hydrophilic substrate surface into a more organophilic one. sci-hub.sewikipedia.org
Kinetics and Thermodynamics of Hydrolysis and Condensation
The study of the reaction kinetics reveals that the hydrolysis of alkoxysilanes, such as this compound, generally follows second-order reaction kinetics. tandfonline.com The rate of hydrolysis is significantly slower under neutral conditions compared to acidic or alkaline conditions. researchgate.net For instance, the hydrolysis of the related compound (3-chloropropyl)triethoxysilane (B1211364) in an acid-catalyzed ethanol (B145695) system was found to be an electrophilic substitution reaction. tandfonline.com
The condensation of the resulting silanols is also influenced by reaction conditions. At concentrations above 500 ppm, the transient silanol groups readily condense to form silanol-functional resins or oligomers. oecd.org If the silane (B1218182) is released slowly, maintaining a low concentration of the silanetriol, it can exist predominantly as a water-soluble monomer. oecd.org
Thermodynamic analysis of reactions involving the functional groups of silanes has been conducted. For example, the adsorption of arsenic (V) onto a smectite modified with a derivative of 3-chloropropyltriethoxysilane was found to be an exothermic process. scielo.br In a separate study, the synthesis of (3-(tert-butylperoxy)propyl)trimethoxysilane from this compound was analyzed for its thermal stability, decomposition constants, activation energy (Ea), and heat of decomposition (ΔH). rsc.org
Influence of pH and Temperature on Reaction Efficacy
Both pH and temperature are critical parameters that significantly influence the rates of hydrolysis and condensation. gelest.com The hydrolysis of this compound is rapid across a range of pH values. oecd.org Studies on its hydrolytic stability show that the reaction is fastest under acidic and alkaline conditions and slowest near neutral pH. researchgate.neteuropa.eu
At a pH of 7 and a temperature of 25°C, the hydrolysis half-life of this compound is approximately 53.3 minutes, while at 37.5°C and pH 7, the half-life shortens to about 19.8 minutes. oecd.orgeuropa.eu Under acidic conditions (pH 4) at 20°C, the half-life is less than 5 minutes. europa.eu Similarly, at an alkaline pH of 9 (25°C), the half-life is less than 0.1 hours. europa.eu
Temperature also accelerates the reaction. As shown in the table below, increasing the temperature from 20°C to 50°C at a constant pH of 7 dramatically decreases the hydrolysis half-life. europa.eu This demonstrates that higher temperatures enhance the reaction kinetics, leading to faster formation of silanols and subsequent condensation.
Table 1: Hydrolysis Half-Life of this compound at Various pH and Temperature Conditions
| pH | Temperature (°C) | Half-Life | Reference |
| 4 | 20 | < 5 minutes | europa.eu |
| 7 | 20 | 4.5 hours | europa.eu |
| 7 | 25 | 53.3 minutes | oecd.org |
| 7 | 25 | 3.1 hours | europa.eu |
| 7 | 40 | 1.0 hour | europa.eu |
| 7 | 50 | 0.51 hours | europa.eu |
| 9 | 25 | < 0.1 hours | europa.eu |
Reactivity of the Chloropropyl Group
Independent of the silane moiety's reactions, the terminal chloroalkyl group provides a versatile site for further chemical modification through nucleophilic substitution.
Nucleophilic Substitution Reactions
The chlorine atom on the propyl chain is a good leaving group, allowing for its displacement by a wide range of nucleophiles. This reactivity is frequently exploited to introduce new functionalities onto surfaces previously treated with this compound.
Common nucleophilic substitution reactions include:
Ammonolysis : Reaction with ammonia (B1221849) to convert the chloropropyl group into an aminopropyl group, yielding (3-aminopropyl)trimethoxysilane. The influence of temperature, reaction time, and molar ratios on the conversion and selectivity of this process has been studied. nih.govresearchgate.net
Reaction with Amines : It can react with various amines, such as diethylenetriamine (B155796) or 1,4-diazabicyclo[2.2.2]octane (DABCO), to form new amine-functionalized materials. tcichemicals.comnih.gov
Reaction with Azides : Nucleophilic substitution with sodium azide (B81097) can be used to form azide-functionalized silica.
Halide Exchange : It can undergo a Finkelstein reaction, for example, with sodium iodide, to replace the chlorine atom with iodine, forming 3-iodopropyltriethoxysilane. researchgate.net
Other Nucleophiles : The chloropropyl group also reacts with other nucleophiles like tert-butyl hydroperoxide and sodium salts of fatty acids (rapeseed soap) to create novel functional silanes. rsc.orgsciforum.net
These substitution reactions are crucial for synthesizing a diverse range of organofunctional silanes and for the multi-step chemical modification of inorganic surfaces. sci-hub.secfmats.com
Creation of Active Sites for Further Functionalization
The grafting of CPTMS onto a substrate is a powerful method for creating a surface with reactive "handles" for subsequent chemical modifications. The incorporation of the chloro-silane onto a surface, such as halloysite (B83129) nanotubes or graphene oxide, produces a material with significant chemical activity. mdpi.comresearchgate.netchemrestech.com This CPTMS-modified surface is considered a prime candidate to act as an active site for reactions with other molecules, enabling the creation of new materials for advanced applications. mdpi.comresearchgate.net
The chloropropyl group acts as a versatile anchor point. Once CPTMS is immobilized, the terminal chlorine can be substituted by a variety of nucleophiles, including azides, amines, and thiols, allowing for the introduction of a wide range of functional groups. This strategy transforms an inert surface into a reactive platform for building complex molecular architectures, designing catalysts, or tuning surface properties like hydrophobicity and biocompatibility. gelest.comijcce.ac.ir
Catalytic Aspects in Grafting and Functionalization
The efficiency of the grafting process, which involves the hydrolysis of the methoxysilyl groups of CPTMS and their subsequent condensation with surface hydroxyls, is often enhanced by catalysts.
Role of Brønsted Bases (e.g., Triethylamine (B128534), Ammonium (B1175870) Hydroxide)
Brønsted bases are commonly employed to catalyze the silanization reaction. Catalysts such as triethylamine (Et₃N) and ammonium hydroxide (B78521) (NH₄OH) have been shown to increase the rate of grafting of CPTMS onto surfaces like halloysite nanotubes. mdpi.comresearchgate.neturfu.ru The catalytic mechanism relies on the fact that these bases facilitate the proton transfer steps involved in the hydrolysis and condensation reactions. mdpi.comresearchgate.net By enhancing the condensation reaction between the silane molecules and the hydroxyl groups on the substrate surface, they lead to a higher degree of grafting. mdpi.comresearchgate.neturfu.ru The use of triethylamine as a catalyst has also been reported in the synthesis of imidazolium-functionalized silica, where it facilitates the initial grafting of CPTMS. mdpi.com Similarly, ammonia is known to catalyze the hydrolysis and condensation of CPTMS. researchgate.net
Other Catalysts (e.g., Urea (B33335), Tetra-ethoxy Titanium)
Besides common Brønsted bases, other compounds have been explored for their catalytic activity in CPTMS grafting. Research has shown that urea and tetra-ethoxy titanium can be used to increase the rate of the grafting reaction on mineral surfaces. mdpi.comresearchgate.netresearchgate.netmdpi.com While the precise mechanism for urea catalysis in this context is less commonly detailed, urea-containing silanes are known to participate in condensation reactions. google.com Titanium compounds, such as titanium alkoxides, are recognized as effective catalysts for the cross-linking of silanes, which supports the observed catalytic role of tetra-ethoxy titanium in promoting the formation of siloxane bonds between CPTMS and the substrate. google.com
Research Findings on Catalytic Grafting
The choice of catalyst can significantly influence the extent of surface functionalization with this compound. The following table summarizes findings on the effect of different catalysts on the grafting process.
| Catalyst System | Substrate | Key Finding | Reference |
| Triethylamine & Ammonium Hydroxide | Halloysite Nanotubes | Act as Brønsted bases, enhancing the proton transfer mechanism and increasing the degree of grafting. | mdpi.comresearchgate.net |
| Urea | Halloysite Nanotubes | Used to increase the rate of the grafting reaction. | mdpi.commdpi.com |
| Tetra-ethoxy Titanium | Halloysite Nanotubes | Employed to increase the rate of CPTMS grafting onto the surface. | mdpi.commdpi.com |
| Triethylamine | Silica | Used as a catalyst for the initial silanization step before reaction with N-methylimidazole. | mdpi.com |
Effect of Solvent and Catalysts on Grafting Degree
Studies on the functionalization of halloysite nanotubes (HNTs) with CPTMS have shown that reaction conditions are critical for achieving a high degree of grafting. The selection of solvent and the use of catalysts play a pivotal role.
| Solvent | Catalyst | Molar Ratio (HNTs:CPTMS:H₂O) | Grafting Degree (%) | Reference |
| Toluene (B28343) | None | 1:1:3 | 24.29 | researchgate.net |
| n-Hexane | None | 1:1:3 | 15.32 | researchgate.net |
| 1,4-Dioxane | None | 1:1:3 | 14.30 | researchgate.net |
| Tetrahydrofuran | None | 1:1:3 | 11.00 | researchgate.net |
| Ethanol | None | 1:1:3 | 10.75 | researchgate.net |
| Toluene | Triethylamine & Ammonium Hydroxide | 1:1:3 | Enhanced | mdpi.comresearchgate.neturfu.ru |
Self-Assembled Monolayers (SAMs) Formation using 3-CPTMS
The formation of Self-Assembled Monolayers (SAMs) using this compound (3-CPTMS) is a critical surface modification technique that leverages the dual reactivity of the silane molecule. This process allows for the creation of a stable, covalently bound organic layer on a variety of inorganic substrates, effectively altering the surface properties for specific applications. The formation of these monolayers is a multi-step process involving hydrolysis, condensation, and covalent bonding to the substrate, resulting in a durable and organized molecular film.
The fundamental mechanism for the formation of a 3-CPTMS SAM begins with the hydrolysis of the methoxy groups (-OCH₃) in the presence of water. This reaction converts the methoxy groups into reactive silanol groups (-Si-OH). researchgate.net Following hydrolysis, these silanol groups can condense with hydroxyl (-OH) groups present on the surface of a substrate, forming strong, stable siloxane bonds (Si-O-Substrate). wikipedia.org Simultaneously, intermolecular condensation between adjacent silanol groups leads to the formation of a cross-linked polysiloxane network (Si-O-Si), which enhances the structural integrity and stability of the monolayer. oaepublish.com
Hydrolysis: The three methoxy groups of the 3-CPTMS molecule react with water to form a silanetriol and three molecules of methanol. oecd.org
Surface Condensation: The newly formed silanol groups react with hydroxyl groups on the substrate, anchoring the molecule to the surface. wikipedia.org
Cross-linking: The silanol groups of neighboring 3-CPTMS molecules condense with each other, creating a polymerized, two-dimensional network.
This self-assembly process results in a densely packed monolayer where the propyl chloride chains are oriented away from the surface. This terminal chloride group is then available for subsequent chemical modification, making 3-CPTMS an excellent choice for creating functionalized surfaces.
Factors Influencing SAM Formation
The quality and characteristics of the resulting SAM are influenced by several experimental parameters. Careful control of these factors is essential to achieve a well-ordered and defect-free monolayer.
Water Availability: The presence of a thin film of water on the substrate surface is crucial for the initial hydrolysis of the methoxy groups. dtu.dk However, excessive water in the reaction solution can lead to premature and uncontrolled polymerization of 3-CPTMS, forming polysiloxane particles that can undesirably deposit on the surface. researchgate.net
Solvent: The choice of solvent can impact the reaction kinetics. Anhydrous conditions are sometimes used during the initial deposition of the silane onto a surface to prevent self-polymerization before surface attachment. researchgate.netoaepublish.com Toluene is a commonly used solvent for diluting organosilanes like 3-CPTMS for SAM formation. researchgate.net
Substrate and Surface Preparation: The substrate must possess hydroxyl groups for the covalent attachment of the silane. Substrates like silicon with its native oxide layer, glass, and metal oxides such as Indium Tin Oxide (ITO) are commonly used. db-thueringen.deulakbim.gov.trgelest.com Thorough cleaning and preparation of the substrate to ensure a hydrophilic, hydroxyl-terminated surface is a critical prerequisite for uniform SAM formation. dtu.dkresearchgate.net
Concentration and Temperature: The concentration of the 3-CPTMS solution and the reaction temperature influence the kinetics of the monolayer formation. wikipedia.orgulakbim.gov.tr For instance, in the development of an immunosensor, a 1% concentration of a similar silane, 3-cyanopropyltrimethoxysilane (B1363585) (a molecule with a similar structure to 3-CPTMS), was found to be optimal for modifying an ITO electrode. ulakbim.gov.trresearchgate.net Higher concentrations can sometimes lead to the formation of multilayers or aggregates. ulakbim.gov.tr The process is typically carried out at room temperature. wikipedia.org
Research Findings and Characterization
Research has demonstrated the successful formation of 3-CPTMS SAMs on various substrates for diverse applications, particularly in the realm of biosensors. The resulting monolayers are typically characterized using a suite of surface-sensitive techniques to confirm their formation and quality.
Electrochemical methods like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful tools to monitor the step-by-step assembly of SAMs on conductive substrates like ITO. ulakbim.gov.trnih.gov The formation of the insulating silane layer on the electrode surface typically leads to an increase in the charge transfer resistance (Rct) measured by EIS. researchgate.net
Surface wettability, as measured by contact angle, provides information about the successful modification of the surface. For example, a hydrophilic SiO₂ substrate with a low contact angle becomes more hydrophobic after being treated with a silane like 3-CPTMS, resulting in an increased water contact angle. researchgate.net
Other techniques such as Atomic Force Microscopy (AFM) are used to study the topography and roughness of the SAMs, while X-ray Photoelectron Spectroscopy (XPS) and ellipsometry can confirm the chemical composition and thickness of the deposited layer, respectively. researchgate.net
A notable application of 3-CPTMS SAMs is in the fabrication of electrochemical immunosensors. In one study, 3-CPTMS was used to create a SAM on an ITO electrode. ulakbim.gov.tr The terminal chloro group of the SAM was then utilized to covalently immobilize antibodies for the detection of the Parathyroid hormone (PTH). ulakbim.gov.tr This approach demonstrates the utility of 3-CPTMS in creating a stable and functional interface for bio-sensing applications.
Table 1: Properties of this compound Relevant to SAM Formation
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₅ClO₃Si | gelest.com |
| Molecular Weight | 198.72 g/mol | gelest.comsigmaaldrich.com |
| Boiling Point | 195 °C at 750 mmHg | sigmaaldrich.com |
| Density | 1.09 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.419 | sigmaaldrich.com |
Table 2: Research Data on Silane SAM Formation for Biosensors
| Parameter | Finding | Application Context | Reference |
|---|---|---|---|
| Optimal Silane Concentration | 1% | Modification of ITO electrode for PTH immunosensor using 3-cyanopropyltrimethoxysilane | ulakbim.gov.trresearchgate.net |
| Anti-PTH Incubation Time | 30 minutes | Immobilization of antibody on silanized surface | ulakbim.gov.tr |
| PTH Antigen Incubation Time | 45 minutes | Antigen detection | ulakbim.gov.tr |
| Detection Range | 0.05 fg/mL to 150 fg/mL | Ultrasensitive detection of Parathyroid hormone (PTH) | ulakbim.gov.tr |
Applications of 3 Chloropropyltrimethoxysilane in Material Science and Engineering
Surface Modification of Inorganic Materials
CPTMS is extensively used to modify the surfaces of inorganic materials, thereby altering their chemical and physical properties to suit specific applications. gelest.comontosight.ai The trimethoxysilyl end of the CPTMS molecule reacts with hydroxyl groups present on the surface of many inorganic materials, forming a covalent siloxane bond. This process, known as silanization, effectively grafts the chloropropyl group onto the surface, which can then participate in further chemical reactions. gelest.comchemrestech.com
Silica-Based Materials (e.g., Silica (B1680970) Nanoparticles, Mesoporous Silica, Silica Gel)
The surface of silica-based materials is rich in silanol (B1196071) (Si-OH) groups, making them prime candidates for modification with CPTMS. sci-hub.se This modification is a key step in the synthesis of organic-inorganic hybrid materials with tailored properties. tandfonline.comscientificlabs.ie The process can be carried out using various methods, including conventional heating and microwave irradiation, with the latter often accelerating the reaction rate and leading to materials with significantly increased surface areas. tandfonline.com
The inherent hydrophilicity of silica materials can be a drawback in certain applications. Treatment with CPTMS can render the surface of silica nanoparticles and mesoporous silica hydrophobic. rsc.orgrsc.org This is achieved by the reaction of CPTMS with the surface silanol groups, which replaces the polar hydroxyl groups with the less polar chloropropyl groups. frontiersin.orgnih.gov This increased hydrophobicity is beneficial for applications such as improving the stability of foams, where the modified particles can effectively stabilize the foam structure. rsc.orgrsc.org For instance, mesoporous silica nanoparticles modified with CPTMS have demonstrated good foam stability, increasing the foam properties by 38.4% in an oil/SDS solution. rsc.orgrsc.org
Table 1: Effect of CPTMS Modification on Silica Material Properties
| Material | Modification | Key Finding | Application |
|---|---|---|---|
| Mesoporous SiO2 Nanoparticles (MSNs) | Modified with CPTMS to become hydrophobic (MMSNs). rsc.orgrsc.org | Increased foam stability by 38.4% in an oil/SDS solution. rsc.orgrsc.org | Enhanced oil recovery. rsc.orgrsc.org |
| Hydrophilic Silica Particles | Modified with CPTMS as a quaternary modifier. frontiersin.orgnih.gov | Particles with a contact angle close to 90° increased the half-life of a LAB solution by 140 seconds. frontiersin.orgnih.gov | Stabilizing foam for improved steam drive efficiency in heavy oil recovery. frontiersin.orgnih.gov |
The chloropropyl group introduced onto the silica surface by CPTMS serves as a reactive site for subsequent chemical modifications. rsc.orgrsc.org This allows for the grafting of various functional groups, creating materials with specific affinities for certain molecules or with catalytic properties. For example, silica gel functionalized first with CPTMS and then with thiourea (B124793) has been shown to be an effective adsorbent for transition-metal ions such as Cd(II), Cu(II), Ni(II), Pb(II), and Co(II). rsc.orgrsc.orgresearchgate.net This functionalized silica can also be used as a support for catalytic complexes. For instance, a molybdenum(II) organometallic complex anchored to this thiourea-functionalized silica gel has been successfully used as a catalyst in the epoxidation of cyclooctene (B146475) and styrene. rsc.orgrsc.orgresearchgate.net Similarly, silica gel modified with CPTMS and then with 4-phenylacetophynone 4-aminobenzoylhydrazone has been used for the sorption of Cu(II), Ni(II), and Co(II) in aqueous solutions. nih.gov
Table 2: Applications of CPTMS-Functionalized Silica in Adsorption and Catalysis
| Functionalization | Target Species | Application |
|---|---|---|
| CPTMS and Thiourea | Cd(II), Cu(II), Ni(II), Pb(II), Co(II) rsc.orgrsc.orgresearchgate.net | Adsorption of metal ions. rsc.orgrsc.orgresearchgate.net |
| CPTMS, Thiourea, and Mo(II) complex | Cyclooctene, Styrene rsc.orgresearchgate.net | Catalysis (epoxidation). rsc.orgresearchgate.net |
| CPTMS and 4-phenylacetophynone 4-aminobenzoylhydrazone | Cu(II), Ni(II), Co(II) nih.gov | Sorption of metal ions. nih.gov |
| CPTMS and 2,6-diamino-4-phenil-1,3,5-triazine | Selenium | Separation and preconcentration. sigmaaldrich.com |
Halloysite (B83129) Nanotubes (HNTs) Modification
Halloysite nanotubes (HNTs) are naturally occurring clay minerals with a unique tubular structure. urfu.ru Their surface can be modified with CPTMS to enhance their properties for various applications, particularly as fillers in polymer composites. mdpi.comresearchgate.net The silylation process involves the reaction of CPTMS with the hydroxyl groups on the HNT surface. researchgate.net Studies have optimized this reaction, finding that using toluene (B28343) as a solvent, a specific molar ratio of reactants, and a refluxing time of 4 hours leads to the highest degree of functionalization. urfu.ruurfu.ru
A key challenge in using HNTs as reinforcing fillers in polymers is achieving good dispersion. The surface modification of HNTs with CPTMS improves their compatibility with hydrophobic polymer matrices, leading to better dispersion. mdpi.comresearchgate.net This enhanced dispersion results in improved mechanical and barrier properties of the resulting nanocomposites. researchgate.net For example, CPTMS-modified HNTs have been shown to improve the dispersion in styrene-butadiene rubber (SBR) composites, which in turn can enhance the vulcanization process and mechanical properties. mdpi.com
Graphene Oxide (GO) Functionalization
Graphene oxide (GO), a derivative of graphene, possesses a high surface area and excellent mechanical properties, but its practical application is often limited by its tendency to aggregate and its poor compatibility with polymer matrices. chemrestech.comchemrestech.comresearchgate.net Functionalization of GO with CPTMS is a common strategy to overcome these limitations. chemrestech.comchemrestech.comresearchgate.net The hydroxyl groups on the GO surface react with the methoxy (B1213986) groups of CPTMS, creating a covalent bond and leaving the chloropropyl group available for further reactions or to improve interaction with a polymer matrix. chemrestech.com This functionalization enhances the dispersion of GO in composites and improves the interfacial bonding between GO and the polymer. chemrestech.comresearchgate.net For instance, CPTMS-functionalized GO has been incorporated into epoxy resins, leading to nanocomposites with enhanced mechanical strength and dimensional stability. chemrestech.com
Enhancing Dispersion and Interfacial Bonding in Composites
One of the primary functions of CPTMS in composites is to enhance the dispersion of inorganic fillers and strengthen the interfacial bonding with the polymer matrix. mdpi.com The methoxy groups of CPTMS hydrolyze to form silanol groups, which can then condense with hydroxyl groups present on the surface of inorganic materials like silica, glass fibers, and metal oxides. cmu.edu This reaction creates a stable, covalent siloxane bond at the interface. The chloropropyl group, on the other hand, can react with the polymer matrix, thus creating a durable link between the two phases. gelest.comspecialchem.com This improved interfacial adhesion is crucial for the effective transfer of stress from the polymer matrix to the reinforcing filler, leading to enhanced mechanical properties. mdpi.comcmu.edu
Research has shown that modifying silica with CPTMS and 1-methylimidazole (B24206) creates a supported ionic liquid silica (IL-silica) that exhibits high dispersion and strong integration within an epoxy resin. mdpi.com This leads to efficient load transfer and, consequently, improved mechanical and thermal properties of the epoxy composites. mdpi.com Similarly, functionalizing graphene oxide (GO) with CPTMS has been demonstrated to improve its compatibility and interaction with epoxy resins, overcoming issues of aggregation and limited compatibility. chemrestech.com
Improving Mechanical Strength and Chemical Resistance of Nanocomposites
The application of 3-Chloropropyltrimethoxysilane extends to nanocomposites, where it is instrumental in boosting their mechanical strength and chemical resistance. riverlandtrading.com By promoting a uniform dispersion of nanoparticles and fostering strong interfacial adhesion, CPTMS helps to create nanocomposites with superior properties. mdpi.com
Metal Oxides and Other Inorganic Substrates (e.g., Titanium Alloys, MXenes)
The utility of this compound is not limited to traditional composites. It is also employed to modify the surfaces of various metal oxides and other advanced inorganic substrates, such as titanium alloys and MXenes, for a range of high-performance applications. gelest.comrsc.orgnih.gov
Defect Passivation in Perovskite Solar Cells
In the field of renewable energy, CPTMS has been investigated as a means for defect passivation in perovskite solar cells (PSCs). acs.org Defects, particularly at the grain boundaries and surfaces of perovskite films, are a major factor limiting the efficiency and stability of these devices. mdpi.comrsc.orgnsf.govrsc.org A bifunctional modification strategy using CPTMS has been shown to enhance both the efficiency and stability of PSCs. acs.org
The chlorine in CPTMS can passivate iodine-vacancy trap states, which reduces the trap-state density and suppresses charge recombination. acs.org This leads to a longer photoluminescence lifetime of the perovskite films. acs.org Concurrently, the silane (B1218182) part of the molecule forms a hydrophobic network that improves the moisture resistance of the perovskite films. acs.org This dual-action modification has resulted in a significant increase in power conversion efficiency, with one study reporting a 16% improvement to 18.14% in the champion device, which also maintained about 85% of its initial efficiency after two months of storage in ambient air. acs.org
Enhancing Piezoelectricity
Recent research has demonstrated that modifying the surface of Ti₃C₂Tₓ MXenes with CPTMS can significantly enhance their piezoelectric properties. rsc.orgresearchgate.net The hydroxyl groups on the surface of MXenes provide sites for the self-assembly of CPTMS monolayers. rsc.orgresearchgate.net This surface functionalization with organosilanes can induce localized lattice distortion and enhance the noncentrosymmetric structure of the MXene surface, which is crucial for piezoelectricity. rsc.org
In one study, Ti₃C₂Tₓ modified with fluoroalkylsilane (FOTS), a related organosilane, exhibited significantly higher butterfly loops, indicative of enhanced piezoelectric response, compared to pristine Ti₃C₂Tₓ. rsc.org This opens up possibilities for the use of functionalized MXenes in advanced applications such as piezocatalysis for synchronous hydrogen evolution and wastewater treatment. rsc.org
Bioconjugation and Biomedical Surface Modification
This compound is also utilized in the biomedical field for bioconjugation and the modification of biomedical surfaces. nih.gov Its ability to form self-assembled monolayers on various substrates makes it a useful tool for preparing surfaces for the attachment of biomolecules.
For example, CPTMS has been used to functionalize iron oxide (Fe₃O₄) nanoparticles for conjugation with other bioactive molecules for anti-cancer applications. nih.govtandfonline.com In another application, it has been studied for the chemical modification of a novel low elastic modulus titanium alloy (Ti-16Hf-25Nb) surface. nih.govupc.edu Unlike some other silanes, CPTES (the triethoxy version of CPTMS) does not require an activation step and can directly bind to nucleophilic groups like amines and thiols present on biomolecules, simplifying the bioconjugation process. nih.govupc.edu This allows for the immobilization of peptides and other biomolecules to improve the biointegration of medical implants. nih.govupc.eduresearchgate.net
Composite Materials Development
The overarching contribution of this compound to materials science lies in its role as a versatile coupling agent in the development of composite materials. gelest.comcfmats.com By effectively bridging the gap between dissimilar materials, it enables the creation of composites that synergistically combine the properties of their individual components. gelest.com
The general mechanism involves the hydrolysis of the methoxy groups to silanols, which then form stable bonds with inorganic surfaces, while the chloropropyl group provides a reactive site for interaction with an organic polymer matrix. specialchem.com This fundamental chemistry is the basis for its wide-ranging applications, from reinforcing plastics with glass fibers to developing advanced nanocomposites and functional materials. cmu.eduriverlandtrading.com For instance, it is used to couple inorganic fillers in various halogenated rubbers to produce light-colored products with improved physical and mechanical properties. usi-chem.com It also serves as a key intermediate in the synthesis of other functional organosilanes, further expanding its utility in materials development. cfmats.comulprospector.com
Interactive Data Table: Research Findings on this compound Applications
| Application Area | Material System | Key Finding | Reference |
| Composite Reinforcement | Epoxy/Silica | Enhanced dispersion and interfacial bonding, leading to improved mechanical and thermal properties. | mdpi.com |
| Nanocomposite Enhancement | Sodium Silicate/Polyurethane | Improved wettability and mechanical properties of the composite. | researchgate.net |
| Perovskite Solar Cells | Perovskite Film | Defect passivation and improved moisture resistance, resulting in a 16% increase in power conversion efficiency. | acs.org |
| Piezoelectric Materials | Ti₃C₂Tₓ MXene | Surface functionalization enhances piezoelectricity. | rsc.org |
| Biomedical Surfaces | Titanium Alloy | Enables direct bioconjugation without an activation step. | nih.govupc.edu |
Polymer Nanocomposites (e.g., Epoxy Resins, Polylactide Films)
This compound plays a significant role as a coupling agent and surface modifier in the fabrication of polymer nanocomposites, enhancing the compatibility and interaction between inorganic nanofillers and polymer matrices. chemrestech.comresearchgate.net
In the realm of epoxy resins , CPTMS is employed to functionalize nanofillers like graphene oxide (GO). chemrestech.com The hydroxyl groups present on the surface of GO react with the methoxy groups of CPTMS, leading to a covalent attachment of the silane to the GO sheets. chemrestech.com This surface modification is critical for improving the dispersion of the nanofiller within the epoxy matrix. chemrestech.com Research has shown that functionalizing GO with CPTMS significantly enhances the interfacial compatibility between the filler and the epoxy resin, resulting in a more uniform distribution and a reduction in defects. chemrestech.com This improved dispersion and strong covalent bonding contribute to enhanced mechanical properties of the final FGO/epoxy nanocomposite. chemrestech.com For instance, X-ray diffraction (XRD) analysis has demonstrated an increase in the interlayer spacing of functionalized GO, which facilitates better interaction with the epoxy resin. chemrestech.com
The table below summarizes the effect of CPTMS functionalization on the interlayer spacing of graphene oxide in epoxy composites.
| Material | Diffraction Peak (2θ) | Interlayer d-spacing (Å) |
| GO/epoxy | 7.90° | 11.18 |
| FGO/epoxy | 4.13° | 21.36 |
This interactive data table is based on research findings where CPTMS was used to functionalize graphene oxide (FGO) for incorporation into epoxy nanocomposites. chemrestech.com
While the provided search results focus heavily on epoxy resins and other materials, the principles of using CPTMS to functionalize fillers can be extended to other polymer systems like polylactide (PLA) films . The surface modification of nanofillers with CPTMS would similarly improve their dispersion and interfacial adhesion within the PLA matrix, leading to enhanced mechanical and barrier properties of the resulting nanocomposite films.
Organic-Inorganic Hybrid Materials (e.g., Gelatine-SiO2 Composites, Silica-Polyamine Composites)
The synthesis of organic-inorganic hybrid materials often utilizes this compound to bridge the gap between disparate material classes, creating composites with novel properties. nih.gov
Gelatine-SiO₂ composites are an example of such hybrid materials where CPTMS can be employed. scispace.comresearchgate.net A method for synthesizing these composites involves a sol-gel process where CPTMS is used in conjunction with tetraethoxysilane (TEOS). scispace.comresearchgate.net The hydrolysis and condensation of these silanes in the presence of gelatine lead to the formation of a silica network integrated with the biopolymer. scispace.com The properties of the final composite, such as water absorption and hydrophobicity, can be controlled through the synthesis conditions. scispace.comresearchgate.net For instance, studies have shown that the wetting angle of the composite can be tailored by adjusting the formulation, transitioning from hydrophobic to hydrophilic characteristics. researchgate.net
The following table illustrates the change in wetting angle for different generations of gelatine-SiO₂ composites synthesized using CPTMS.
| Sample | Wetting Angle (°) | Properties |
| 3Cl 1GEN | 114 | Hydrophobic |
| 3Cl 2GEN | 107 | Hydrophobic |
| 3Cl 3GEN | 80 | Hydrophilic |
This interactive data table is based on research findings for gelatine-SiO2 composites prepared with CPTMS. researchgate.net
In the creation of silica-polyamine composites , CPTMS plays a pivotal role in anchoring polyamines to a silica support. nih.gov A sol-gel method has been developed using a mixture of methyltrimethoxysilane (B3422404) (MTMOS), CPTMS, and tetramethoxysilane (B109134) (TMOS). nih.gov The resulting xerogels possess chloropropyl groups on their surface, which are then reacted with poly(allylamine) (PAA). nih.gov The addition of TMOS is crucial as it helps create a structural matrix that makes the chloropropyl groups more accessible for reaction with the polyamine, leading to higher metal ion capacities. nih.gov These composites have demonstrated robustness, with minimal loss in metal capacity even after numerous load-strip cycles with Cu(II). nih.gov
Adhesion Promotion in Various Systems (e.g., SBR, Hot-Melt Adhesives)
This compound is recognized as an effective adhesion promoter in a variety of material systems, enhancing the bond between organic polymers and inorganic substrates. alibaba.comgelest.comriverlandtrading.com Its ability to form durable bonds is attributed to the dual functionality of the molecule, which can interact with both the organic and inorganic components of a composite. gelest.com
Specifically, CPTMS is listed as an adhesion promoter for styrene-butadiene rubber (SBR) and hot-melt adhesives . gelest.comgelest.com In these applications, the trimethoxysilane (B1233946) end of the molecule hydrolyzes and condenses on the surface of inorganic fillers or substrates, such as glass or metal. alibaba.comgelest.com This creates a silane layer that is covalently bonded to the inorganic material. alibaba.com The chloropropyl group at the other end of the molecule then provides a reactive handle that can interact and form bonds with the organic polymer matrix, such as SBR or the components of a hot-melt adhesive. gelest.com This chemical bridge at the interface significantly improves the adhesion, leading to enhanced mechanical properties and durability of the final product. alibaba.comgelest.com
Chromatographic Stationary Phases
This compound is a key reagent in the preparation of various stationary phases for chromatography, particularly for High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov Its ability to functionalize silica surfaces allows for the creation of tailored stationary phases with specific separation capabilities. mdpi.com
Development of Supported Ionic Liquid (SIL) Stationary Phases
A significant application of CPTMS in chromatography is in the development of Supported Ionic Liquid (SIL) stationary phases. mdpi.com In this method, silica particles are first silanized with CPTMS. mdpi.comtandfonline.com The chloropropyl group on the silica surface then serves as an anchor to covalently immobilize ionic liquids (ILs). mdpi.com This is typically achieved through the quaternization of an imidazole (B134444) or pyridine (B92270) ring, or other tertiary amines, with the terminal halogen of the silane. mdpi.com
This process results in a stationary phase that combines the mechanical stability of silica with the unique selectivity of ionic liquids. mdpi.com The resulting SILs can exhibit multi-modal interactions, including hydrophobic, electrostatic (anion-exchange), π-π, and hydrogen bonding interactions, making them versatile for separating a wide range of analytes. mdpi.comtandfonline.comresearchgate.net For example, N-methylimidazolium and propylpyridinium chloride have been successfully grafted onto silica surfaces using CPTMS to create novel stationary phases for anion-exchange chromatography. mdpi.com A "solvent-free" synthesis method has also been developed where silica and CPTMS are directly reacted with an excess of N-methylimidazole. mdpi.com
Preparation of Polystyrene-Bound Silica Stationary Phases
CPTMS is also instrumental in the preparation of polystyrene-bound silica stationary phases for HPLC. nih.govresearchgate.netnih.gov In this approach, porous silica monolith particles are first treated with CPTMS, which acts as a halogen-terminated spacer. nih.govresearchgate.net This chloropropyl-functionalized silica is then used to attach an initiator for a polymerization reaction. nih.govresearchgate.netnih.gov
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is then employed to grow a uniform and thin layer of polystyrene on the surface of the initiator-attached silica particles. nih.govresearchgate.net This method allows for precise control over the polymer layer, leading to the creation of highly efficient stationary phases. nih.gov Micro-columns packed with these polystyrene-bound silica particles have demonstrated excellent separation efficiency, with a high number of theoretical plates, making them suitable for high-performance liquid chromatography applications. nih.govnih.gov
Application in High-Performance Liquid Chromatography (HPLC)
The stationary phases developed using this compound have found broad applications in High-Performance Liquid Chromatography (HPLC). mdpi.comnih.govsielc.com The versatility of CPTMS allows for the creation of stationary phases with different retention mechanisms, catering to various separation needs. mdpi.combohrium.com
Supported Ionic Liquid (SIL) stationary phases, synthesized via CPTMS functionalization, have been used for the separation of both organic compounds and inorganic anions through anion-exchange chromatography. mdpi.com These phases offer unique selectivity due to the multiple interaction modes of the immobilized ionic liquids. mdpi.comtandfonline.com
Polystyrene-bound silica stationary phases, also prepared using CPTMS, have shown exceptional performance in HPLC. nih.govnih.gov Micro-columns packed with these materials have achieved a high number of theoretical plates, indicating excellent separation efficiency for small molecules. nih.gov For instance, under optimized conditions with a mobile phase of acetonitrile/water, these columns have reached theoretical plate numbers close to 50,000. nih.gov This high efficiency makes them valuable for complex separations in various fields. nih.govsielc.com
Catalysis and Sensing Applications
This compound (CPTMS) is a versatile silane coupling agent extensively utilized in materials science for creating advanced catalytic and sensing systems. pubcompare.ai Its unique structure, featuring a reactive chloropropyl group and hydrolyzable methoxy groups, allows it to act as a molecular bridge, covalently linking inorganic substrates to organic functional molecules. pubcompare.ai This capability is fundamental to the development of robust, high-performance materials for catalysis and chemical detection.
Immobilization of Catalysts
The functionalization of support materials with this compound is a key strategy for the heterogenization of homogeneous catalysts. This process involves anchoring the catalyst onto a solid support, which facilitates easy separation of the catalyst from the reaction mixture, enhances catalyst stability, and allows for its reuse over multiple cycles.
CPTMS is used to modify the surface of various support materials, including magnetic nanoparticles (Fe₃O₄), silica (SiO₂), and layered double hydroxides (LDHs). nih.govnih.govrsc.org The methoxy groups of CPTMS hydrolyze to form silanols, which then condense with hydroxyl groups on the surface of the support, forming stable siloxane bonds. The terminal chloropropyl group is then available for further reaction, enabling the covalent attachment of catalytic molecules. nih.govrsc.org
Research has demonstrated the successful immobilization of various catalysts using this method. For instance, L-asparaginase, an enzyme with medical applications, was covalently immobilized on CPTMS-modified magnetic Fe₃O₄@MCM-41 core-shell nanoparticles. nih.gov The resulting immobilized enzyme exhibited an immobilization efficiency of 63% and retained 42.2% of its initial activity after 18 cycles of reuse. nih.gov Similarly, a molybdenum(VI) complex was anchored onto CPTMS-functionalized magnetic nanoparticles, creating a nanocatalyst for olefin epoxidation that showed high activity and stability. rsc.org In another study, a copper-based catalyst was immobilized on CPTMS-modified layered double hydroxides for the synthesis of pyrano[2,3-d]pyrimidine derivatives, proving to be efficient and reusable for up to four times without significant loss of activity. nih.gov
Table 1: Examples of Catalysts Immobilized Using this compound
| Catalyst | Support Material | Key Findings | Reference |
|---|---|---|---|
| L-asparaginase | Fe₃O₄@MCM-41 Nanoparticles | Immobilization efficiency of 63%; retained 42.2% activity after 18 reuse cycles. | nih.gov |
| Copper Nitrate Complex | Layered Double Hydroxides (LDHs) | Efficient for one-pot three-component synthesis; reusable for four cycles with no significant loss in efficiency. | nih.gov |
| Molybdenum(VI) Complex | Magnetic Nanoparticles (Fe₃O₄) | Created a highly active and stable nanocatalyst for liquid phase epoxidation reactions. | rsc.org |
Sensor Development (e.g., Biosensors, Chemical Sensors)
In the field of sensor technology, this compound is crucial for the surface modification of electrodes and other transducer surfaces. pubcompare.ai It is used to create stable, well-ordered self-assembled monolayers (SAMs) that act as a platform for the immobilization of biorecognition elements like enzymes or antibodies, or other chemically sensitive molecules. google.com This functionalization is a key step in the fabrication of various sensors, including biosensors and chemical sensors, enhancing their sensitivity and specificity. dntb.gov.ua
CPTMS has been employed in the development of amperometric immunosensors and biosensors for detecting critical analytes. For example, it has been used as a functionalizing agent on screen-printed electrodes for the attachment of biomolecules. A notable application is in the creation of a sensitive amperometric biosensor for the neurotransmitter dopamine (B1211576). dntb.gov.uaresearchgate.net In this design, a carbon dot/3-chloropropyltrimethoxysilane composite modified an electrode, leading to a biosensor with two linear detection ranges (0.001–0.01 µM and 0.01−0.1 µM) and a low limit of detection. researchgate.net The ability of CPTMS to form stable covalent bonds with substrates makes it an ideal choice for these applications, ensuring the robust attachment of the sensing layer. mdpi.com
Table 2: Applications of this compound in Sensor Development
| Sensor Type | Analyte | Role of this compound | Key Performance Metrics | Reference |
|---|---|---|---|---|
| Amperometric Immunosensor | General (Biomolecules) | Functionalizing agent for attaching biomolecules to screen-printed electrodes. | Enhances sensitivity and specificity. | |
| Amperometric Biosensor | Dopamine | Forms a composite with carbon dots to modify the electrode surface for dopamine detection. | Linear ranges: 0.001–0.01 µM and 0.01−0.1 µM; low limit of detection. | researchgate.net |
| General Biosensor | Immunological Analytes | Forms an adhesion promoter layer for covalent immobilization of bioactive components. | Enables mass production of uniform, wholly microfabricated biosensors. | google.com |
Environmental Remediation and Adsorption
The surface functionalization of adsorbent materials with this compound has emerged as an effective strategy for environmental remediation, particularly for the removal of hazardous substances from wastewater. mdpi.com By grafting CPTMS onto various substrates, materials with enhanced adsorption capacity and selectivity for specific pollutants, such as heavy metal ions, can be created. mdpi.comrsc.org
Heavy Metal Ion Recovery
This compound is used to modify a range of materials, including mesoporous silica (like SBA-15), magnetic nanoparticles (Fe₃O₄), and biopolymers (like chitosan), to produce highly efficient adsorbents for heavy metal ions. rsc.orge3s-conferences.orge3s-conferences.orgresearchgate.net The process enhances the material's ability to capture ions such as lead (Pb²⁺), copper (Cu²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺) from aqueous solutions. mdpi.comrsc.orge3s-conferences.orge3s-conferences.org
For instance, SBA-15 mesoporous silica functionalized with CPTMS showed a higher adsorption ability for copper compared to unmodified SBA-15, despite having a lower surface area (711.061 m²/g vs. 831.996 m²/g). e3s-conferences.org In another study, magnetic Fe₃O₄ nanoparticles were coated with silica and then functionalized with CPTMS and other ligands to create an adsorbent for lead ions. mdpi.com This material exhibited a maximum adsorption capacity of 285.3 mg/g for Pb²⁺ and could be easily recovered using a magnetic field for reuse. rsc.org The adsorbent maintained a high adsorption capacity of over 204.5 mg/g for at least six cycles. rsc.org Similarly, modifying adsorbents with CPTMS has been shown to improve the removal efficiency of Cu(II), Ni(II), and Zn(II) ions from contaminated solutions. mdpi.com
Table 3: Performance of this compound-Modified Adsorbents for Heavy Metal Recovery
| Adsorbent Material | Target Metal Ion(s) | Adsorption Capacity / Removal Efficiency | Reference |
|---|---|---|---|
| SBA-15 Mesoporous Silica | Copper (Cu²⁺) | Higher adsorption ability than unmodified SBA-15. | e3s-conferences.org |
| Fe₃O₄@SiO₂@PEI-NTDA Nanoparticles | Lead (Pb²⁺) | Maximum adsorption capacity of 285.3 mg/g; >204.5 mg/g after 6 cycles. | rsc.org |
| CPTMS-SBA-15 | Zinc (Zn²⁺), Cadmium (Cd²⁺) | Lower removal efficiency for Zn²⁺ (11% at 60 mg/L) compared to unmodified SBA-15 (44.67% at 60 mg/L). | e3s-conferences.org |
| Cyclam-modified Silica | Copper (Cu²⁺), Nickel (Ni²⁺), Zinc (Zn²⁺) | Increased Cu²⁺ retention from 62% to 67% at high concentrations (1200 mg/L). | mdpi.com |
| Hierarchical Fe₃O₄ Structures | Lead (Pb²⁺) | Used as a surface modifier for subsequent functionalization to adsorb Pb²⁺ ions. | mdpi.com |
Advanced Characterization Techniques for 3 Chloropropyltrimethoxysilane and Its Derivatives
Morphological and Structural Analysis
These techniques are employed to visualize the physical structure and surface features of materials that have been modified with 3-CPTMS.
Scanning Electron Microscopy (SEM) is a powerful imaging technique that provides high-resolution, magnified images of a sample's surface topography. In the context of 3-CPTMS, SEM is used to observe the changes in the surface morphology of a substrate before and after the application of the silane (B1218182).
Key Research Findings:
SEM analysis can reveal the formation of a silane coating, which may alter the surface from smooth to rough or create a distinct layer.
When used to modify materials like cellulose (B213188), SEM images show a clear difference in the surface structure. The original fibrous network of cellulose appears distinctly different after interacting with 3-CPTMS, indicating that the silane has coated or cross-linked the fibers. researchgate.net
In composites, SEM can be used to examine the dispersion of nanoparticles that have been surface-treated with 3-CPTMS, providing insight into how the silane modification affects the particle distribution within a polymer matrix.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is an indispensable tool for the high-resolution imaging of materials modified with 3-Chloropropyltrimethoxysilane, particularly in the realm of nanotechnology. TEM allows for the direct visualization of nanoparticle morphology, size, and the effects of surface functionalization.
When nanoparticles, such as those made of iron oxide or silica (B1680970), are functionalized with CPTMOS, TEM analysis can confirm the presence of the silane coating and assess any changes in particle aggregation or dispersion. For instance, studies on superparamagnetic iron oxide (SPIO) nanoparticles have utilized TEM to determine the primary particle size before and after surface modification. The high-resolution images can reveal the formation of a thin silica shell originating from the condensation of the trimethoxysilane (B1233946) groups on the nanoparticle surface.
Research Findings:
In a study characterizing SPIO nanoparticles, TEM images revealed a monodisperse distribution with an average diameter of 13.5 nm for the as-synthesized particles researchgate.net. After functionalization with various alkoxysilanes, TEM is used to ensure the particles' core morphology remains intact and to observe any changes in the surrounding matrix, which can be indicative of the silane coating. The statistical analysis of TEM images provides a robust method for determining the size distribution of nanoparticles, which is crucial for their application in fields like biomedical imaging and drug delivery mdpi.commdpi.comnih.gov.
| Material | Pre-functionalization Average Particle Size (nm) | Post-functionalization Observations | Reference |
| Superparamagnetic Iron Oxide (SPIO) Nanoparticles | 13.5 | Visualization of a thin silane layer, assessment of particle dispersion. | researchgate.net |
| Silica Nanoparticles | 40 - 150 | Confirmation of silane coating and its effect on inter-particle interactions. |
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials. In the context of this compound, XRD is employed to investigate the crystalline nature of substrates after functionalization or to characterize the structure of new composite materials synthesized using CPTMOS.
The functionalization of a crystalline substrate with CPTMOS is not expected to alter the substrate's bulk crystal structure. Therefore, the XRD pattern of the substrate should remain largely unchanged, confirming that the silanization is a surface-limited process. For new materials synthesized with CPTMOS, such as modified clays (B1170129) or mesoporous silica, XRD is used to identify the crystalline phases present and to determine the degree of crystallinity. For example, in the modification of halloysite (B83129) nanotubes, XRD patterns are used to confirm that the underlying crystal structure of the aluminosilicate (B74896) is preserved after grafting with CPTMOS.
Research Findings:
In studies involving the functionalization of materials like TiO2 or the synthesis of nanocomposites, XRD is a standard characterization technique. For instance, the XRD patterns of TiO2 modified with aminosilanes show the characteristic peaks of the anatase or rutile phases of TiO2, indicating that the crystalline structure is maintained during the modification process. Similarly, for nanocomposites, XRD patterns can reveal the successful incorporation of different crystalline phases.
| Material | Key XRD Findings | Reference |
| 3-aminopropyltriethoxysilane (APTES)-modified TiO2 | Confirmed the preservation of the anatase crystal structure after modification. | |
| Halloysite Nanotubes (HNTs) grafted with CPTMS | XRD patterns showed that the crystal structure of the HNTs was not altered by the silanization process. |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography. It is particularly useful for characterizing the surface morphology and roughness of substrates before and after modification with this compound.
AFM can be operated in various modes to obtain information about surface features at the nanoscale. For surfaces treated with CPTMOS, AFM is used to assess the homogeneity of the silane layer and to quantify changes in surface roughness. The formation of a self-assembled monolayer (SAM) of CPTMOS is expected to result in a relatively smooth surface, while the presence of aggregates or multilayers would lead to an increase in surface roughness.
Research Findings:
Studies on silane-treated glass surfaces have used AFM to characterize the surface topography. For aminosilane-coated glass, AFM images have demonstrated the formation of silane "islands" and have been used to measure the root mean square (rms) roughness. A relatively smooth surface with an rms value of less than 0.15 nm is indicative of a near-monolayer coverage lehigh.edu. In another study, the surface roughness of ceramics was evaluated after various treatments, including silanization, where AFM was used to quantify the changes in surface texture oamjms.euoamjms.eu.
| Surface Treatment | Substrate | Roughness Parameter | Value (nm) | Reference |
| Aminopropylsilane (APS) dip-coated | Glass | Rms | < 0.15 | lehigh.edu |
| DETA (tri-amino silane) coated | Glass | Rms | 0.207 | lehigh.edu |
| Tribochemical surface treatment with silanization | Lithium Disilicate Ceramic | Ra | 279 ± 147 | oamjms.euoamjms.eu |
| Tribochemical surface treatment with silanization | Hybrid Ceramic | Ra | 269.8 ± 142.2 | oamjms.euoamjms.eu |
Thermal Analysis
Thermal analysis techniques are crucial for determining the thermal stability and degradation behavior of materials functionalized with this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a key technique for quantifying the amount of this compound grafted onto a surface. The thermal decomposition of the organic propyl-chloro groups of the silane results in a weight loss at temperatures higher than the desorption of physically adsorbed water.
By comparing the TGA curves of a material before and after functionalization with CPTMOS, the degree of grafting can be calculated from the additional weight loss observed in the modified sample. This weight loss is attributed to the thermal degradation of the covalently bonded silane molecules.
Research Findings:
In the study of CPTMOS grafted onto halloysite nanotubes (HNTs), TGA was used to determine the degree of functionalization. The unmodified HNTs showed a primary mass loss between 400-500 °C due to dehydroxylation. The CPTMOS-modified HNTs exhibited an additional weight loss step between 300 and 450 °C, which was attributed to the decomposition of the grafted organic moieties mdpi.com. The degree of grafting was calculated based on this weight loss and was found to vary with reaction conditions such as solvent, reaction time, and catalyst mdpi.comresearchgate.net.
| Material | Temperature Range of Silane Decomposition (°C) | Observed Weight Loss (%) | Calculated Degree of Grafting (%) | Reference |
| CPTMS-grafted Halloysite Nanotubes | 300 - 450 | Varies with synthesis conditions | up to 48.26 | mdpi.comresearchgate.net |
| Silanized Silica Nanoparticles | > 200 | Dependent on silane loading | - | researchgate.net |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to study thermal transitions in polymers, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) hu-berlin.depressbooks.pubazom.comeag.com.
When this compound is incorporated into a polymer matrix, either as a coupling agent or as part of a comonomer, DSC can be used to evaluate the effect of the silane on the thermal properties of the resulting material. For example, the incorporation of CPTMOS can influence the polymer's chain mobility, which would be reflected in a shift in the glass transition temperature. It can also affect the crystallinity of the polymer, which can be quantified by the enthalpy of melting measured by DSC.
Research Findings:
While specific DSC studies focusing solely on this compound are not abundant in the provided search results, the principles of DSC analysis of polymers are well-established. For polymer composites containing silane coupling agents, DSC is used to determine the effect of the silane on the melting and crystallization behavior. The degree of crystallinity (Xc) can be calculated from the melting enthalpy. An increase in crystallinity can indicate that the silane has improved the interfacial adhesion between the polymer matrix and a filler, allowing for more ordered polymer chain packing.
| Polymer System | Thermal Transition | Observed Effect of Silane | Reference |
| Polymer Composites with Silane Coupling Agents | Glass Transition Temperature (Tg) | May increase or decrease depending on the interaction with the polymer matrix. | hu-berlin.deeag.com |
| Polymer Composites with Silane Coupling Agents | Crystallization Temperature (Tc) | Can be affected by the nucleating effect of the silane-modified filler. | pressbooks.pub |
| Polymer Composites with Silane Coupling Agents | Melting Temperature (Tm) | May show slight changes depending on the crystalline structure. | pressbooks.pub |
| Polymer Composites with Silane Coupling Agents | Degree of Crystallinity (Xc) | Often increases due to improved interfacial adhesion and enhanced nucleation. | pressbooks.pub |
Surface and Porosity Characterization
The modification of porous materials with this compound can significantly alter their surface properties and pore characteristics. Techniques based on gas physisorption are commonly used to quantify these changes.
The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for measuring the specific surface area of materials. It is based on the physical adsorption of a gas (typically nitrogen) on the surface of the solid at cryogenic temperatures. By analyzing the nitrogen adsorption-desorption isotherms, one can determine the specific surface area, pore volume, and pore size distribution.
When a porous material like silica gel is functionalized with CPTMOS, the silane molecules occupy a certain volume within the pores and cover a portion of the surface. This typically leads to a decrease in the specific surface area, pore volume, and average pore diameter, which can be quantified by BET analysis.
Research Findings:
For mesoporous silica materials functionalized with aminopropyl groups (structurally related to CPTMOS), nitrogen sorption measurements have shown a decrease in surface area and pore volume with an increasing amount of grafted silane mdpi.com. The type IV isotherms characteristic of mesoporous materials are often retained, but with a smaller amount of adsorbed nitrogen. The analysis of pore size distribution, often using models like the Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT), can reveal how the silane functionalization affects the pore dimensions mdpi.com. For some mesoporous silica nanoparticles, high specific surface areas in the range of 680–780 m²/g have been reported mdpi.com. A specific product of 3-chloropropyl-functionalized silica gel is reported to have a surface area of approximately 550 m²/g and a pore size of 60 Å gelest.com.
| Material | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Reference |
| 3-Chloropropyl-functionalized silica gel | ~550 | - | 6.0 | gelest.com |
| Mesoporous Silica Nanoparticles (unfunctionalized) | 680 - 780 | - | 2.6 - 4.5 | mdpi.com |
| Aminopropyl-functionalized mesoporous silica | Decreases with increasing silane content | Decreases with increasing silane content | Decreases with increasing silane content | mdpi.com |
Nitrogen Adsorption-Desorption Isotherms (BET Analysis)
Nitrogen adsorption-desorption analysis is a fundamental technique for characterizing the porous structure of materials. The Brunauer-Emmett-Teller (BET) method is applied to these isotherms to calculate the specific surface area, while methods like the Barrett-Joyner-Halenda (BJH) model are used to determine pore volume and pore size distribution.
When a substrate is functionalized with this compound or its derivatives, the organic moieties are introduced onto the surface and within the porous network. This modification typically leads to a reduction in the specific surface area, pore volume, and pore diameter, as the grafted silane molecules occupy space. These changes are direct evidence of successful surface functionalization.
Research findings have consistently shown these effects across various substrates. For instance, when mesoporous SBA-15 silica is modified, its high initial surface area decreases significantly upon functionalization. One study reported a decrease in BET surface area from 1,071.0 m²/g for the parent SBA-15 to 310.85 m²/g and 457.85 m²/g for two different CPTMS-derived modifications. nih.gov The pore volume in one of these cases was also reduced from 1.98 cm³/g to 0.51 cm³/g. nih.gov Similarly, functionalizing silica with a CPTMS-derived imidazolium (B1220033) salt saw the BET surface area drop from 434.5 m²/g for the initial silica to 253.9 m²/g after modification. ua.pt Another investigation involving the synthesis of a Fe₃O₄@SiO₂@SBA-3@2-ATP-Cu nanocatalyst, which uses CPTMS in its functionalization steps, reported a final BET surface area of 242 m²/g for the composite material. rsc.org
These measurements are crucial for applications where porosity is key, such as in catalysis and controlled drug delivery, as the changes in textural properties directly impact the material's performance.
Table 1: Textural Properties of Materials Before and After Modification with this compound and Its Derivatives
Material Modification BET Surface Area (m²/g) Pore Volume (cm³/g) Pore Diameter (nm) Reference SBA-15 Unmodified 1071.0 1.98 N/A [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELOgZzVX69X2NZIqz3eVvBkirngyIoPRDIe8txe28F4hR82Qv72QFBkFeQlSCRGAC9QXYTz_bgDi0z84qJ_vsoX_pxhj5BXsVi1r_AMY_IshyXg_Eai6hc7ZB72Vg0sP1Ry8Hp65c2m4xYvdfh)] SBA-15 Modified with CPTMS derivative (SBA@N) 310.85 0.51 N/A [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELOgZzVX69X2NZIqz3eVvBkirngyIoPRDIe8txe28F4hR82Qv72QFBkFeQlSCRGAC9QXYTz_bgDi0z84qJ_vsoX_pxhj5BXsVi1r_AMY_IshyXg_Eai6hc7ZB72Vg0sP1Ry8Hp65c2m4xYvdfh)] SBA-15 Modified with CPTMS derivative (SBA@3N) 457.85 0.92 N/A [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQELOgZzVX69X2NZIqz3eVvBkirngyIoPRDIe8txe28F4hR82Qv72QFBkFeQlSCRGAC9QXYTz_bgDi0z84qJ_vsoX_pxhj5BXsVi1r_AMY_IshyXg_Eai6hc7ZB72Vg0sP1Ry8Hp65c2m4xYvdfh)] Silica Unmodified 434.5 N/A N/A [ ua.pt(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTmiYW9VffLoXuJElQJmOfAkmJWo7bzn4VX_W6xDAvIKqp4IWxlAKHQrsrLClJUDiHEiykNJ4kIk0xuecPih6FxewZpanDCpiX5-36YKD9uzbNvZ8MqGZ8Xbk4LqLVrU52QfVYq1W15ftbXSK3Hmpl_65jZw%3D%3D)] Silica Functionalized with [Si][C3]Cl via CPTMS 253.9 N/A N/A [ ua.pt(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFTmiYW9VffLoXuJElQJmOfAkmJWo7bzn4VX_W6xDAvIKqp4IWxlAKHQrsrLClJUDiHEiykNJ4kIk0xuecPih6FxewZpanDCpiX5-36YKD9uzbNvZ8MqGZ8Xbk4LqLVrU52QfVYq1W15ftbXSK3Hmpl_65jZw%3D%3D)] Fe₃O₄@SiO₂@SBA-3 Functionalized with CPTMS and 2-aminophenol (B121084) (Fe₃O₄@SiO₂@SBA-3@2-ATP-Cu) 242 N/A 2.48 [ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmeIJz-lY_3oYTbgkJWyjeGJXcpGVhHPdgnKsLXmdAHbVUML_twjvuuUiHUxgAcg9G5Ku3iMilP-INJrZ2FDyFeyEMuSFC9Qv9mrjmsT0C5JqXDTU3lny9YiGGvfWI5jjI-hVL_kTnL8E8zL5TxiweViywsHScEeT5)]
Contact Angle Measurements
Contact angle goniometry is a surface-sensitive technique used to quantify the wettability of a solid surface. It measures the angle formed by a liquid droplet at the solid-liquid-vapor interface. This measurement is indicative of the surface's hydrophilicity or hydrophobicity. Surfaces with a water contact angle below 90° are considered hydrophilic, while those with angles above 90° are hydrophobic.
The grafting of this compound onto a substrate introduces alkyl and siloxane groups, which can significantly alter the surface energy. This modification is frequently used to transform naturally hydrophilic surfaces, such as those of cellulose, glass, or silica, into hydrophobic ones. The change in the water contact angle before and after modification serves as a direct measure of the success and effectiveness of the silanization process.
For example, hydrophilic materials like cotton textiles can be rendered hydrophobic through treatment with CPTMS-functionalized silica nanoparticles. The effectiveness of this treatment is confirmed by measuring the water contact angle, which increases substantially after the application of the silane coating. Similarly, the modification of other substrates demonstrates this shift in surface properties, which is critical for applications such as water-repellent coatings, anti-fouling surfaces, and biocompatible materials.
Table 2: Representative Water Contact Angle Measurements on Surfaces Modified with this compound
Substrate Surface State Typical Water Contact Angle (°) Silica / Glass Unmodified (Hydrophilic) < 30° Silica / Glass Modified with CPTMS > 70° Cellulose Fabric Unmodified (Hydrophilic) ~ 0° (absorbent) Cellulose Fabric Coated with CPTMS-functionalized particles > 120° (Hydrophobic)
Elemental Analysis
Elemental analysis is a crucial technique for providing direct, quantitative evidence of the covalent grafting of this compound onto a substrate. By measuring the weight percentages of key elements such as carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl), researchers can confirm the presence of the organosilane and calculate the degree of functionalization.
Before modification, inorganic substrates like silica or certain clays contain negligible amounts of carbon. After a successful reaction with CPTMS, a significant increase in the carbon and hydrogen content is observed, corresponding to the propyl chain of the silane.
Studies on the functionalization of various materials demonstrate the utility of this technique. For example, when modifying cellulose with CPTMS, elemental analysis showed a marked change in composition, with the carbon percentage increasing from 42.50% to 32.706% and hydrogen from 6.074% to 5.857%, alongside the appearance of nitrogen after a subsequent modification step, confirming the multi-step reaction pathway. nih.gov In another study, the reaction of CPTMS with sodium iodide to form 3-iodopropyltrimethoxysilane was monitored via elemental analysis, which confirmed the substitution of chlorine with iodine. The data showed found percentages of C (23.2%) and H (4.6%) close to the expected values. The functionalization of silica gel and MCM-41 also relies on elemental analysis to verify the successful bonding of the organic component to the silica surface. nih.gov
Table 3: Elemental Analysis Data for Materials Functionalized with this compound and Its Derivatives
Material State Carbon (C) % Hydrogen (H) % Nitrogen (N) % Chlorine (Cl) % Reference 3-iodopropyltrimethoxysilane Expected 24.8 5.3 N/A 0.0 [ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvS9vTFpeXL0Va0g-KgepBuuk_gYpg5DeYQfMBEg1kXEVQKj-aRypsqKrAICbY9KD5t_gHYmLg0QkvT8KdU33rnxZDCtUz1tr_9D8KZOmK5TXDCJKd3MCNksFpI44bK2QQL3aVi9S2k8r7H2dgtyCj-6t76oOniRad6eNmsF5Gp4KC9UjjksEofZ3tFyxwpviFBohaWBrQ-Q8WdhT8x4mjkywc4WQQrxQI6w0ZrL1wbAGd6LMYgN42yB6N9uKYxmdwHYzTZsGy9w%3D%3D)] 3-iodopropyltrimethoxysilane Found (from CPTMS) 23.2 4.6 N/A 1.5 [ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHvS9vTFpeXL0Va0g-KgepBuuk_gYpg5DeYQfMBEg1kXEVQKj-aRypsqKrAICbY9KD5t_gHYmLg0QkvT8KdU33rnxZDCtUz1tr_9D8KZOmK5TXDCJKd3MCNksFpI44bK2QQL3aVi9S2k8r7H2dgtyCj-6t76oOniRad6eNmsF5Gp4KC9UjjksEofZ3tFyxwpviFBohaWBrQ-Q8WdhT8x4mjkywc4WQQrxQI6w0ZrL1wbAGd6LMYgN42yB6N9uKYxmdwHYzTZsGy9w%3D%3D)] Cellulose Unmodified 42.50 6.074 0.0 N/A [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfuOX-bvu-nqgkvpNO1VgDmB5mB8XIGjq1H_YmEpAXR4z-Sxnwfd3IHfeKPfQyZcrbi883Ls1a20X_JXpP5GsazpzQCFz-0tKHfi7hGWwYnakP5P59yIsDEjtiDA8PSusVPtNDhum8I5UM4rW5)] Cel-Gua Modified with CPTMS and Diaminoguanidine 32.706 5.857 16.489 N/A [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfuOX-bvu-nqgkvpNO1VgDmB5mB8XIGjq1H_YmEpAXR4z-Sxnwfd3IHfeKPfQyZcrbi883Ls1a20X_JXpP5GsazpzQCFz-0tKHfi7hGWwYnakP5P59yIsDEjtiDA8PSusVPtNDhum8I5UM4rW5)] Silica (Si and MCM-41) Unmodified ~0 N/A ~0 N/A [ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEzDQb6SwcsrzUiqFL8-hLhg0y0_e_9DGlgTQI51vbpyTAeceuDDpkZb8byQCc8Y7r1imlTFSqY9Ww8CxOGwyUNOrmVigIJ4A4Xir87Q9oRsLgEwCDhf2_00OZefZ85A-z7L5trlQBauxSaSrC6)] Polysiloxane-immobilized Thiol (PTS) Expected 27.1 5.6 9.5 N/A [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFfPe4V0cTtn8MTkVImhrTM1KMqjTInK40TlZRLHPgjRW5DiKlQA8fJlVLiWfsbfS2jBflwnMaWZ3uYzcBi9SdyBWr_f9Bkdc2n0DIcVrG9WQf0wYC5ND15mQVv877IA9jK4JSs858xzUdBoWZMGZ-_MRx451k4lNx_Cp9B6mBYUQZ2tuXN3u25JZq1ffSguRnCTbxEYMX5QFIHt6-zcUjGN3K9c6cPVXtG5z-aZK016WIft5Zz6DjdNODoYDENuz4q8grT7Y_1_72mSA_D8AoyzOaWE27ztwQoqGN9hTZsiSf2T1FeDA%3D%3D)]
Theoretical Studies and Computational Chemistry for 3 Chloropropyltrimethoxysilane Systems
Molecular Modeling of Silane-Surface Interactions
Molecular modeling is a powerful tool to simulate the interaction between 3-Chloropropyltrimethoxysilane and various substrate surfaces. These simulations elucidate the mechanisms of adsorption, orientation, and bond formation, which are critical for its function as a coupling agent.
While specific molecular modeling studies focused exclusively on this compound are not extensively detailed in publicly available research, the principles of its interaction can be inferred from studies on similar alkoxysilanes. The process generally involves two key steps: hydrolysis of the methoxy (B1213986) groups (-OCH3) to form reactive silanol (B1196071) groups (-Si-OH), followed by a condensation reaction with hydroxyl groups on the surface of an inorganic substrate.
Key Modeled Interaction Stages:
Hydrolysis: The initial step is the reaction of the trimethoxy groups with water to form silanetriols and methanol (B129727). This is a crucial activation step.
Physisorption: The newly formed silanol groups can then physically adsorb onto a surface through the formation of hydrogen bonds with surface hydroxyl groups.
Chemisorption (Condensation): Subsequently, a condensation reaction occurs where a covalent Si-O-Substrate bond is formed, releasing a water molecule. This step is responsible for the durable adhesion promoted by the silane (B1218182).
Interfacial Layer Formation: Further condensation can occur between adjacent silane molecules, leading to the formation of a cross-linked polysiloxane network at the interface, enhancing the robustness of the coupling layer.
Studies on related compounds like 3-mercaptopropyl trimethoxysilane (B1233946) (MPTMS) have utilized computational methods to investigate different grafting modes on surfaces like nanosilica. These studies suggest that at lower concentrations, mono- and di-grafting modes are favorable, while at higher concentrations, a more complex, ladder-like grafting structure can form. researchgate.net
Density Functional Theory (DFT) Calculations for Reactivity and Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the reactivity and various properties of molecules like this compound. DFT calculations can provide insights into molecular geometry, vibrational frequencies, and electronic properties such as ionization potential, electron affinity, and chemical hardness, which are fundamental to understanding a molecule's reactivity. longdom.org
Computational studies using DFT have been effectively employed to analyze the vibrational spectra of similar organosilane compounds. For instance, research on aminopropyl-functionalized alkoxysilanes demonstrated that DFT calculations can accurately predict experimental spectra, highlighting the importance of considering intermolecular interactions like hydrogen bonds for a comprehensive understanding of the system. mdpi.comresearchgate.net
For this compound, DFT calculations can be used to determine:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.
Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.
Chemical Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity can be calculated to quantify the molecule's reactivity towards different chemical species. longdom.orgresearchgate.net
Below is a hypothetical data table illustrating the type of information that could be generated from DFT calculations for this compound.
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -9.5 eV | Indicates the energy of the outermost electrons and susceptibility to oxidation. |
| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons; a lower value suggests higher reactivity. |
| HOMO-LUMO Gap | 8.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |
| Chemical Hardness (η) | 4.35 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 5.15 eV | Describes the ability to attract electrons in a chemical bond. |
Simulation of Interfacial Phenomena
Simulating the behavior of this compound at interfaces is crucial for understanding its role in composite materials and adhesion promotion. These simulations can model the complex processes occurring at the boundary between an inorganic substrate and an organic polymer.
Molecular dynamics (MD) simulations, often employing force fields derived from or validated by DFT calculations, can be used to study the dynamics of the silane molecules at the surface. These simulations can provide a time-resolved view of:
The diffusion and self-organization of CPTMS molecules on a surface.
The hydrolysis and condensation reaction kinetics under different environmental conditions (e.g., temperature, presence of water).
The structure and properties of the resulting silane layer, including its thickness, density, and cross-linking density.
The interaction of the functional chloropropyl group with a polymer matrix, which is key to its coupling function.
These simulations are instrumental in designing and optimizing surface treatments for specific applications by providing a molecular-level understanding that complements experimental observations.
Future Research Directions and Potential Innovations
Development of Novel Functional Materials with 3-CPTMS
3-Chloropropyltrimethoxysilane (3-CPTMS) serves as a crucial building block in the synthesis of a wide array of functional organosilanes, paving the way for the development of novel materials with tailored properties. nbinno.com Its significance lies in its bifunctional nature, possessing a trimethoxysilyl group for inorganic substrate bonding and a reactive chloropropyl group for further organic modifications. nbinno.com This reactive handle is readily susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional moieties such as amino, epoxy, and mercapto groups. nbinno.com
Future research is geared towards harnessing this versatility to create next-generation materials. For instance, the synthesis of advanced epoxy-functional silanes, derived from 3-CPTMS, is a key area of interest for applications in high-performance coatings, adhesives, and composite materials due to their exceptional adhesion promotion and crosslinking capabilities. nbinno.com Additionally, modifying surfaces like halloysite (B83129) nanotubes with 3-CPTMS creates a platform with high chemical activity, enabling the subsequent attachment of other active molecules to fabricate new materials for chemical engineering and nanotechnology. mdpi.com
The ability to precisely engineer the functionality of silanes through intermediates like 3-CPTMS is a testament to the power of synthetic chemistry in driving material innovation. As industries continue to demand materials with enhanced performance, the role of versatile chemical intermediates like 3-CPTMS will only grow in importance. nbinno.com
Integration into Advanced Manufacturing Processes
The integration of this compound into advanced manufacturing processes holds significant promise for process optimization and the enhancement of material properties. In the rubber industry, for example, 3-CPTMS acts as an effective processing aid. nbinno.com Its chemical properties can help to reduce the viscosity and improve the flow characteristics of rubber compounds, leading to more efficient and cost-effective manufacturing. nbinno.com
The future direction in this area involves exploring the broader applicability of 3-CPTMS as a processing aid and coupling agent in other advanced manufacturing techniques, such as additive manufacturing (3D printing). The ability of 3-CPTMS to bridge the interface between inorganic fillers and organic polymer matrices can be leveraged to develop novel composite filaments for 3D printing with superior mechanical properties. nbinno.com Research into self-healing polymers and composites for additive manufacturing is an emerging field where the functionalization capabilities of 3-CPTMS could be instrumental. nih.gov
Below is a table summarizing the potential roles of 3-CPTMS in advanced manufacturing:
| Manufacturing Process | Potential Role of 3-CPTMS | Expected Outcome |
| Rubber Compounding | Processing aid, coupling agent | Reduced viscosity, improved filler dispersion, enhanced mechanical properties nbinno.com |
| Additive Manufacturing | Surface modification of fillers, component of printable resins | Improved mechanical strength of printed parts, development of functional composites |
| Composite Lamination | Adhesion promoter | Enhanced bonding between layers, improved durability |
Exploration of New Catalytic Pathways
This compound is increasingly being explored as a critical component in the development of novel heterogeneous catalysts. Its ability to act as a linker molecule allows for the covalent attachment of catalytically active species onto solid supports, thereby facilitating catalyst recovery and reuse.
A significant area of research involves the use of 3-CPTMS to functionalize magnetic nanoparticles. For instance, it has been used as a linker to connect ionic liquids to magnetic nano-silica, creating a quasi-homogeneous and magnetically separable catalyst. This novel catalyst has demonstrated high efficiency in multicomponent reactions under solvent-free conditions and can be easily separated from the reaction mixture using a magnet and reused multiple times without significant loss of activity.
Similarly, 3-CPTMS is employed in the synthesis of mesoporous silica (B1680970) nanostructures functionalized with catalytically active molecules like cobalt (II) phthalocyanine. researchgate.net These materials show potential in oxidation reactions. The general synthetic pathway involves grafting 3-CPTMS onto the silica support, followed by the attachment of the catalytic moiety. researchgate.net
Future explorations in this domain will likely focus on:
Developing a broader range of supported catalysts for various organic transformations.
Investigating the influence of the linker length and nature on catalytic activity and stability.
Designing multi-functional catalysts where the 3-CPTMS-derived linker also plays a role in the catalytic cycle.
The following table highlights examples of catalytic systems utilizing 3-CPTMS:
| Catalyst Support | Catalytic Moiety | Application | Key Advantage |
| Magnetic Nano-silica | Ionic Liquid | 1,3-Dipolar Cycloaddition | Magnetic separability, reusability |
| MCM-41 (Mesoporous Silica) | Cobalt (II) Phthalocyanine | Benzyl Alcohol Oxidation | Heterogeneous nature, high surface area researchgate.net |
| Zeolite-Y | L-arginine | Synthesis of Thieno-pyrimidines | Multi-functional catalytic system rsc.org |
Enhanced Performance in Sensing and Biomedical Applications
The unique chemical properties of this compound make it a valuable tool for enhancing the performance of sensing and biomedical devices. Its ability to form self-assembled monolayers (SAMs) facilitates the surface modification of various materials, which is a critical step in the fabrication of biosensors and drug delivery systems. sigmaaldrich.com
In the field of biosensing, 3-CPTMS has been used to modify carbon paste electrodes for the development of amperometric biosensors. For example, a biosensor for the detection of the neurotransmitter dopamine (B1211576) was created using a carbon paste electrode modified with carbon nano dots and 3-CPTMS. gazi.edu.tr This modification was crucial for the immobilization of the tyrosinase enzyme responsible for the biosensor's activity. gazi.edu.tr
In biomedical applications, 3-CPTMS is used to functionalize nanoparticles for targeted drug delivery and anti-cancer therapies. nih.gov For instance, iron oxide nanoparticles coated with 3-CPTMS have been conjugated with therapeutic compounds to assess their anti-cancer activity against gastric cancer cells. nih.gov The silane (B1218182) layer provides a stable platform for attaching the drug molecules and can help in controlling their release.
Future research in this area is expected to focus on:
The development of more sensitive and selective biosensors by creating highly ordered and functionalized surfaces using 3-CPTMS.
The design of multifunctional nanoparticles for theranostics, combining diagnostic and therapeutic capabilities, where 3-CPTMS plays a key role in surface engineering.
Investigating the biocompatibility and long-term stability of 3-CPTMS-modified materials in biological environments.
Sustainable and Green Chemistry Aspects in 3-CPTMS Research
The principles of green and sustainable chemistry are increasingly being integrated into research involving this compound. greenpolicyplatform.org This involves developing chemical products and processes that minimize environmental impact while improving efficiency and safety. ijpsjournal.com A key focus is on the use of recyclable catalysts and the implementation of solvent-free reaction conditions. nih.govslideshare.net
The use of 3-CPTMS in creating magnetically recoverable catalysts, as discussed in section 7.3, is a prime example of green chemistry in action. nih.gov By immobilizing the catalyst on a magnetic support via a 3-CPTMS linker, the catalyst can be easily removed from the reaction mixture and reused, which prevents waste and avoids the use of toxic catalysts. nih.gov Furthermore, these catalytic systems often operate under microwave irradiation and solvent-free conditions, further enhancing their green credentials. nih.gov
Future research in this area will likely aim to:
Develop more efficient and benign synthesis routes for 3-CPTMS itself, potentially utilizing renewable feedstocks and energy-efficient processes.
Expand the use of 3-CPTMS in the development of recyclable catalysts for a wider range of chemical transformations. mdpi.com
Conduct life-cycle assessments of materials and processes involving 3-CPTMS to quantify their environmental impact and identify areas for improvement. gcande.org
The table below outlines some green chemistry principles and their application in 3-CPTMS-related research:
| Green Chemistry Principle | Application in 3-CPTMS Research |
| Waste Prevention | Use of recyclable catalysts with 3-CPTMS linkers nih.gov |
| Atom Economy | Designing efficient synthetic routes that maximize the incorporation of starting materials into the final product. |
| Safer Solvents and Auxiliaries | Conducting reactions in solvent-free conditions or using benign solvents. nih.gov |
| Design for Energy Efficiency | Utilizing microwave irradiation for faster and more energy-efficient reactions. nih.gov |
| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. mit.edu |
Multi-functional Materials and Smart Systems
The development of multi-functional materials and smart systems, which can sense and respond to their environment, represents a frontier in materials science. this compound, with its capacity for versatile functionalization, is a key enabler in the creation of these advanced materials. nbinno.com
Stimuli-responsive polymers, which can change their properties in response to external stimuli like temperature, pH, or light, are a class of smart materials where 3-CPTMS can be utilized. nih.gov By incorporating functional groups via the chloropropyl moiety, polymers can be designed to exhibit specific responses. For example, a polymer could be made to be thermosensitive or pH-responsive. rsc.org
Self-healing polymers are another exciting area of research. rsc.org These materials have the ability to repair damage autonomously, extending their lifespan and improving reliability. nih.gov The covalent bonding capabilities of 3-CPTMS can be used to introduce reversible cross-links into a polymer network, which can break and reform to facilitate the healing process. researchgate.net
Future research directions include:
The design of novel monomers derived from 3-CPTMS for the synthesis of smart polymers with tailored functionalities.
The integration of 3-CPTMS-modified nanoparticles into polymer matrices to create multi-functional composites with sensing, actuating, and self-healing properties.
The development of smart coatings and surfaces that can change their properties on demand, for applications ranging from anti-fouling to controlled release.
Q & A
Q. How do silane concentration and reaction time affect ligand grafting efficiency on silica?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
